molecular formula C8H2Br2Cl2N2 B8235811 2,3-Dibromo-6,7-dichloroquinoxaline

2,3-Dibromo-6,7-dichloroquinoxaline

Número de catálogo: B8235811
Peso molecular: 356.83 g/mol
Clave InChI: OWBJCMPWZNHXDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dibromo-6,7-dichloroquinoxaline is a heterocyclic compound with the molecular formula C8H2Br2Cl2N2 and a molecular weight of 356.83 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a quinoxaline ring, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6,7-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dibromo-6,7-dichloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Glycine Receptor Antagonism
    • 2,3-Dibromo-6,7-dichloroquinoxaline has been identified as a potent antagonist of glycine receptors. Research indicates that compounds with similar structures can effectively treat conditions related to neuronal excitability, such as stroke and neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis .
  • Anti-Schistosomal Activity
    • Compounds derived from quinoxaline, including this compound, have shown significant anti-schistosomal activities. These compounds are synthesized through reactions with various substituted anilines, demonstrating efficacy against schistosomiasis .
  • Antitumor Activity
    • The compound has potential applications in oncology as it serves as an intermediate in synthesizing various antitumor agents. Derivatives of quinoxaline have been explored for their ability to inhibit tumor growth through mechanisms that involve disrupting cellular signaling pathways .

Case Study 1: Neuronal Protection

A study investigated the effects of this compound on neuronal loss associated with ischemia. The compound demonstrated a significant reduction in neuronal death in animal models subjected to induced ischemic conditions. The results indicated its potential as a neuroprotective agent during acute neurological events .

Case Study 2: Anti-Schistosomal Efficacy

In another study focusing on schistosomiasis treatment, derivatives of quinoxaline were tested for their effectiveness against Schistosoma mansoni. The results showed that certain modifications to the structure of this compound enhanced its bioactivity against the parasite, leading to decreased egg production and reduced worm burden in treated subjects .

Mecanismo De Acción

The mechanism of action of 2,3-Dibromo-6,7-dichloroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 6,7-dichloroquinoxaline-2,3-dione act as competitive antagonists at glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex . This suggests that this compound may also interact with similar targets, influencing various biochemical processes.

Comparación Con Compuestos Similares

Actividad Biológica

2,3-Dibromo-6,7-dichloroquinoxaline is a heterocyclic compound with significant biological activities, particularly in antimicrobial and anticancer research. Its molecular formula is C8H2Br2Cl2N2, and it has a molecular weight of 356.83 g/mol. This article reviews the compound's synthesis, biological mechanisms, and its potential applications based on diverse research findings.

The synthesis of this compound typically involves bromination and chlorination processes of quinoxaline derivatives. A common method includes the reaction of 2,3-dichloroquinoxaline with bromine in a suitable solvent under catalytic conditions. The compound can undergo various chemical reactions such as substitution and redox reactions, leading to the formation of different quinoxaline derivatives.

Biological Activity Overview

Research has demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Its effectiveness is often attributed to the presence of halogen substituents which enhance its interaction with microbial targets .
  • Anticancer Properties : Quinoxaline derivatives, including this compound, have been studied for their anticancer effects. They have demonstrated cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The mechanism often involves the induction of apoptosis in cancer cells .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • NMDA Receptor Antagonism : Similar compounds have been identified as competitive antagonists at glycine binding sites on the NMDA receptor complex. This interaction may contribute to neuroprotective effects and modulation of excitatory neurotransmission.
  • Anthelmintic Activity : The quinoxaline core has also been evaluated for its potential as an anti-schistosomal agent. Research indicates that certain derivatives exhibit moderate to good activity against schistosomula of Schistosoma mansoni, suggesting a promising avenue for new treatments against schistosomiasis .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoxaline derivatives:

  • Antimicrobial Evaluation : A study assessed various quinoxaline derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial efficacy .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects with IC50 values indicating effective concentration ranges for therapeutic applications.
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinoxalines has identified key functional groups that enhance biological activity. For instance, the introduction of halogens at specific positions on the aromatic ring was found to improve both antimicrobial and anticancer activities .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various bacteria,
AnticancerCytotoxic effects on MCF-7 and NCI-H460 cells,
AnthelminticModerate activity against S. mansoni
NMDA Receptor ActionCompetitive antagonist properties

Propiedades

IUPAC Name

2,3-dibromo-6,7-dichloroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBJCMPWZNHXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione (5.39 g, 23.3 mmol) and phosphorus pentabromide (20.1 g, 46.7 mmol) were charged in a 100 mL round-bottom flask equipped with a condenser with an outlet half immerged in 10% NaOH aqueous solution (to absorb HBr generated during the reaction). The reaction was heated at 155° C. using an oil-bath for 2 hours when the formation of HBr ceased. The reaction content was poured into ice-water (100 mL) and basified with NH4OH. After filtration, the solid was dried and recrystallized using EtOH to give the desired product as a white solid (7.84 g, 94% yield): mp 169-70° C.; Rf=0.50, CH2Cl2; IR (KBr, cm−1) 3088, 1539, 1451, 1240, 1128, 964, 997; 1H NMR (CDCl3) δ 8.13 (s, 2H); 13C NMR (CDCl3) δ 142.4, 139.7, 136.3; MS (ACPI), m/z 338.4 (MH+); Anal. Calcd for C8H2N2Cl2Br2: C, 26.93; H, 0.56; N, 7.85. Found: C, 26.93; H, 0.56; N, 7.86.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-6,7-dichloroquinoxaline
Reactant of Route 2
2,3-Dibromo-6,7-dichloroquinoxaline
Reactant of Route 3
2,3-Dibromo-6,7-dichloroquinoxaline
Reactant of Route 4
2,3-Dibromo-6,7-dichloroquinoxaline
Reactant of Route 5
2,3-Dibromo-6,7-dichloroquinoxaline
Reactant of Route 6
2,3-Dibromo-6,7-dichloroquinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.